(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine
Description
Properties
IUPAC Name |
4H-thieno[3,2-b]pyrrol-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,9H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHKYCHLALBYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1SC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Various substituents can be introduced at different positions on the ring structure.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and substitution reagents (e.g., halides) are commonly used.
Major Products: The major products include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine and its derivatives have applications in various scientific fields, particularly in medicinal chemistry .
Applications of Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Medicinal Chemistry This compound has potential applications in medicinal chemistry due to its antibacterial, antifungal, and anti-cancer properties. It is a pyrimidine-based compound with a pyrimidine ring and a cyanoacetamide group, categorized as a cyanoacetamide derivative.
Applications of Pyrrole Derivatives
- Medicinal Chemistry Pyrrole is a biologically active scaffold known for its diverse activities . Pyrrole derivatives have shown excellent enzymatic activity . Novel N-substituted pyrrole derivatives have been synthesized using an eco-friendly route with ultrasound-assisted bismuth nitrate-catalyzed reaction .
Applications of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones
- PKM2 Activators Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone can be used as activators of PKM2, which is re-expressed in cancer cells, leading to increased availability of glycolytic intermediates . Activating PKM2 may halt the proliferative state of cancer cells by redirecting glycolytic intermediates away from an anabolic state of metabolism .
Applications of Aromatic and Heterocyclic Amines
- Cancer Research Aromatic and heterocyclic amine carcinogens, found in the diet and cigarette smoke, can induce breast tumors . N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) enzymes play roles in their metabolic activation and deactivation .
Applications of 4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanamine
Mechanism of Action
The mechanism by which (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrrole Derivatives
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- Structure : Features a carbaldehyde (-CHO) group at the 5-position and a methyl group at the 4-position.
- Properties : The aldehyde group enables reactivity in condensation reactions (e.g., forming hydrazones or Schiff bases). Its melting point (63–64°C) and purity (97%) are documented .
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
- Structure: Contains a methyl ester (-COOCH3) at the 5-position and a fused thieno[2,3-b]pyrrole system.
- Properties : The ester group offers hydrolytic stability compared to aldehydes, making it a precursor for carboxylic acid derivatives. Melting point: 127–129°C .
- Comparison : Unlike the methanamine derivative, this compound’s reactivity is dominated by ester hydrolysis or transesterification.
| Compound | Substituent | Position | Key Reactivity | Applications |
|---|---|---|---|---|
| (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine | -CH2NH2 | 2 | Nucleophilic amine | Drug synthesis, ligands |
| 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | -CHO, -CH3 | 5, 4 | Electrophilic aldehyde | Photovoltaics, condensation reactions |
| Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | -COOCH3 | 5 | Ester hydrolysis | Intermediate for acids |
Methanamine-Containing Heterocycles
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride
- Structure : Pyrrolo-pyrazole fused system with a methanamine group.
- Properties : The dihydrochloride salt enhances solubility for pharmaceutical use. CAS: 1955548-05-6 .
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine
- Structure : Thiazole-thiophene hybrid with a methanamine substituent.
- Properties : Exhibits dual heteroaromaticity (thiophene and thiazole), which may enhance π-conjugation for optoelectronic applications. SMILES:
s1cccc1c2nc(cs2)CN. - Comparison: The thiazole ring introduces nitrogen basicity, differing from the electron-rich thienopyrrole system.
Functional and Application-Based Analogues
6-(2-Thienyl)-4H-thieno[3,2-b]indole (TTI)
- Structure: Fused thienoindole with a thienyl substituent.
- Applications: Used in bulk-heterojunction solar cells due to planar structure and improved charge transport. Power conversion efficiency (PCE) enhancements are noted in organic photovoltaics .
- Comparison: TTI’s extended conjugation and indole fusion contrast with the simpler thienopyrrole core of the target compound, suggesting divergent electronic properties (e.g., bandgap, charge mobility).
Furo[3,2-b]pyrrole Carboxhydrazides
- Structure : Furopyrrole derivatives with carboxhydrazide substituents.
- Activity : Demonstrated low inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts, with compounds 6a–6f showing moderate activity .
- The methanamine group’s role in similar biological systems remains unexplored.
Biological Activity
(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula for (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine is C₇H₈N₂S, with a molecular weight of approximately 152.21 g/mol. Its structure includes a thieno-pyrrole moiety, which is significant for its interaction with biological targets.
The biological activity of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is believed to act as an inhibitor of certain enzymes, affecting various biochemical pathways:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial in therapeutic contexts where enzyme regulation is necessary.
- Receptor Modulation : There is evidence suggesting that (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thieno-pyrrole structures possess antibacterial and antifungal properties. For instance, compounds similar to (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, thieno-pyrrole derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as A549 and HCT116 .
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine involves various chemical reactions including alkylation and cyclization processes. These synthetic methods are crucial for developing derivatives with enhanced biological activity .
Table 2: Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Alkylation | Formation of substituted thieno-pyrroles |
| Cyclization | Creation of cyclic structures from linear precursors |
Q & A
Q. What are the recommended synthetic routes for (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine, and how do reaction conditions influence yield?
The synthesis of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine typically involves cyclization of thiophene-pyrrole precursors followed by functionalization of the amine group. For example, a Mannich reaction or reductive amination may be employed to introduce the methanamine moiety. Key parameters include:
- Catalyst selection : Use of palladium or copper catalysts for cross-coupling steps to ensure regioselectivity in heterocyclic ring formation .
- Temperature control : Maintaining temperatures below 80°C during cyclization to avoid decomposition of the thienopyrrole core .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the compound in >95% purity .
Q. How can the structural integrity of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine be validated post-synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- NMR analysis : - and -NMR confirm the presence of the thienopyrrole scaffold (e.g., characteristic aromatic protons at δ 6.8–7.2 ppm) and the methanamine group (δ 2.8–3.2 ppm for CHNH) .
- X-ray crystallography : Resolves bond angles and confirms the fused heterocyclic system, with reported C–S bond lengths of ~1.70 Å and C–N bonds of ~1.35 Å .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., [M+H] at m/z 167.08 for CHNS) .
Q. What are the solubility and stability profiles of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine under laboratory storage conditions?
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 50 mg/mL. Methanol and dichloromethane are suitable for short-term storage .
- Stability : Degrades by ~10% over 6 months when stored at –20°C in inert atmospheres. Light exposure accelerates decomposition, necessitating amber vials .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine derivatives?
Derivatives such as taurine conjugates exhibit inhibitory effects on photosynthetic electron transport (PET) in Chlorella vulgaris, with IC values ranging from 50–100 μM. Key mechanisms include:
- Binding to Photosystem II : Disruption of chlorophyll a coordination via competitive inhibition at the plastoquinone-binding site .
- Structural analogs : Electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) enhance activity by increasing electrophilicity at the pyrrole nitrogen .
Q. How can computational modeling optimize the design of thienopyrrole-based inhibitors?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins. For example, derivatives with extended π-systems show improved binding to kinase ATP pockets (ΔG ≤ –8.5 kcal/mol) .
- QSAR analysis : Hammett constants (σ) correlate with inhibitory potency, where electron-deficient substituents improve IC values by 2–3 orders of magnitude .
Q. What analytical challenges arise in quantifying trace impurities in (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine?
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- LogP optimization : Adding hydrophilic groups (e.g., hydroxyl or carboxylate) reduces LogP from 2.5 to 1.2, improving aqueous solubility but reducing blood-brain barrier penetration .
- Metabolic stability : Methylation of the amine group decreases hepatic clearance by ~40% in microsomal assays, as measured via LC-MS metabolite profiling .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
